N,N-diethyl-2-phenylaniline
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Overview
Description
N,N-diethyl-2-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an aniline structure, with two ethyl groups substituted at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-phenylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation of the aniline nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N,N-diethyl-2-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the phenyl and ethyl groups influences its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-1-phenylaniline: Similar structure but with the phenyl group attached at a different position.
N,N-dimethyl-2-phenylaniline: Similar structure but with methyl groups instead of ethyl groups.
N-phenylaniline: Lacks the ethyl groups, leading to different chemical properties.
Uniqueness
N,N-diethyl-2-phenylaniline is unique due to the presence of both ethyl groups and the specific positioning of the phenyl group
Properties
CAS No. |
6590-79-0 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N,N-diethyl-2-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-3-17(4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
BLROTFZIXNUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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